molecular formula C19H13ClN2O6S B12202313 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12202313
M. Wt: 432.8 g/mol
InChI Key: GHPYEBASGQIBMF-CHHVJCJISA-N
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Description

5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between a chlorobenzaldehyde and the thiazolidine ring.

    Acetylation: The acetyl group is added to the thiazolidine ring using acetic anhydride or acetyl chloride.

    Coupling with Hydroxybenzoic Acid: The final step involves coupling the acetylated thiazolidine derivative with 2-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine: Lacks the acetyl and hydroxybenzoic acid groups.

    2-hydroxybenzoic acid: Lacks the thiazolidine and chlorobenzylidene groups.

    N-acetyl-2-hydroxybenzoic acid: Lacks the thiazolidine and chlorobenzylidene groups.

Uniqueness

5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is unique due to its combination of a thiazolidine ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H13ClN2O6S

Molecular Weight

432.8 g/mol

IUPAC Name

5-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13ClN2O6S/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

GHPYEBASGQIBMF-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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